molecular formula C9H10BrFO B8652361 2-(2-Bromo-4-fluorophenyl)propan-2-ol

2-(2-Bromo-4-fluorophenyl)propan-2-ol

Katalognummer: B8652361
Molekulargewicht: 233.08 g/mol
InChI-Schlüssel: LXUOROQLNQMWLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzenemethanol, where the benzene ring is substituted with bromine and fluorine atoms, and the methanol group is further modified with two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-alpha,alpha-dimethylbenzenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Sulfuric acid or aluminum chloride in non-polar solvents like benzene or toluene.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzenemethanol derivatives.

    Oxidation: Formation of 2-bromo-4-fluoro-alpha,alpha-dimethylbenzaldehyde or 2-bromo-4-fluoro-alpha,alpha-dimethylbenzoic acid.

    Reduction: Formation of 2-bromo-4-fluoro-alpha,alpha-dimethylbenzene.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)propan-2-ol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanol, 4-bromo-alpha-methyl-: Similar structure but lacks the fluorine atom and has only one methyl group.

    Benzenemethanol, 2-bromo-4-fluoro-: Similar structure but lacks the alpha,alpha-dimethyl substitution.

    Benzenemethanol, 2-bromo-4-chloro-alpha,alpha-dimethyl-: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

2-(2-Bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms, as well as the alpha,alpha-dimethyl substitution

Eigenschaften

Molekularformel

C9H10BrFO

Molekulargewicht

233.08 g/mol

IUPAC-Name

2-(2-bromo-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3

InChI-Schlüssel

LXUOROQLNQMWLL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C=C(C=C1)F)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.